Methyl 3-formyl-2-iodobenzoate
Description
Methyl 3-formyl-2-iodobenzoate is an aromatic ester featuring a formyl group at the 3-position and an iodine atom at the 2-position of the benzoate ring. Its molecular formula is C₉H₇IO₃, with a molecular weight of 290.06 g/mol.
Properties
CAS No. |
921620-76-0 |
|---|---|
Molecular Formula |
C9H7IO3 |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
methyl 3-formyl-2-iodobenzoate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
InChI Key |
YWRRPTFKNDANCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-formylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition (Formyl Group)
The formyl group (-CHO) engages in nucleophilic addition reactions. For example:
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Grignard Reagents : The aldehyde group can react with Grignard reagents (e.g., RMgX) to form secondary alcohols after hydrolysis.
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Enolate Formation : Under basic conditions, the formyl group may form enolates, enabling conjugate additions or aldol reactions.
Substitution Reactions (Iodine)
The iodine atom at the 2-position acts as a leaving group, facilitating substitution or coupling reactions:
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Palladium-Catalyzed Coupling : Methyl 3-formyl-2-iodobenzoate participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or other coupling partners under palladium catalysis .
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Direct Arylation : In palladium-catalyzed β-C(sp³)–H arylation reactions, the iodide group undergoes oxidative addition to Pd(0), forming Pd(II) intermediates that enable C–H activation of tertiary aldehydes .
Palladium-Catalyzed C–H Activation
The compound is compatible with palladium-catalyzed C–H activation processes, as demonstrated in analogous reactions with methyl 4-iodobenzoate :
-
Conditions : Pd(OAc)₂ catalyst, AgTFA oxidant, and ligands (e.g., 3-nitro-5-(trifluoromethyl)pyridin-2-ol) in solvents like hexafluoroisopropanol (HFIP) and acetic acid (HOAc) .
-
Mechanism :
Scope and Substrate Compatibility
This compound exhibits broad compatibility with various coupling partners and reaction conditions:
-
Electron-Withdrawing Groups : Compatible with aryl iodides bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) .
-
Natural Product Derivatives : Efficiently reacts with complex frameworks like menthol- and fenchol-derived aryl iodides .
-
Functional Group Tolerance : The formyl group remains intact during palladium-catalyzed reactions, enabling subsequent transformations (e.g., oxidation to carboxylic acids).
Functional Group Transformations
The compound undergoes transformations of its functional groups:
-
Formyl to Carboxylic Acid : Oxidation with agents like KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid.
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Formyl to Alcohol : Reduction with NaBH₄ or LiAlH₄ yields the corresponding alcohol.
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Iodine Substitution : The iodide can be replaced via nucleophilic substitution (e.g., with amines or alkoxides) or coupling reactions .
Reaction Conditions for Palladium-Catalyzed Arylation
Mechanistic Insights
The palladium-catalyzed mechanism involves:
-
Imine Intermediate Formation : Transient directing groups (e.g., α-amino acids) form imine intermediates to facilitate C–H activation .
-
Oxidative Addition : The aryl iodide undergoes oxidative addition to Pd(0), forming a Pd(II) complex.
-
β-C(sp³)–H Activation : Ligand-assisted β-C–H bond cleavage generates a bicyclic Pd(II) intermediate.
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Reductive Elimination : The Pd(II) intermediate releases the arylated product via reductive elimination .
Spectroscopic Analysis
The compound’s electronic environment is influenced by its substituents:
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13C NMR : The iodine atom at the 2-position shields the C-1 carbon by 5.1 ppm more than predicted, while the formyl group deshields adjacent carbons .
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Shielding Effects : Electron-withdrawing groups (e.g., iodine) reduce electron density on adjacent carbons, affecting reactivity .
Comparison with Analogous Compounds
| Feature | This compound | Methyl 4-iodobenzoate |
|---|---|---|
| Substituents | Formyl (3-position), Iodine (2-position) | Iodine (4-position), ester |
| Reactivity | Dual reactive sites (formyl + iodide) | Primarily iodide substitution |
| Applications | Complex heterocycles, pharmaceuticals | Cross-coupling, simpler intermediates |
Scientific Research Applications
Chemistry: Methyl 3-formyl-2-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-iodobenzoate involves its reactivity due to the presence of the formyl and iodine substituents. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 3-formyl-2-iodobenzoate, its properties and reactivity are compared with three analogous compounds:
Methyl 3-formyl-2-hydroxybenzoate (CAS 3775-05-1)
- Structure : Differs by replacing iodine with a hydroxyl (-OH) group at position 2.
- Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol).
- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or methanol). Reduced steric hindrance compared to the iodo substituent, favoring electrophilic aromatic substitution. Lower thermal stability due to the absence of heavy iodine.
- Applications : Used as a precursor for salicylaldehyde derivatives in dye synthesis .
Methyl 3-bromo-2-fluoro-5-iodobenzoate (CAS 2384796-16-9)
- Structure : Contains bromo (3-), fluoro (2-), and iodo (5-) substituents.
- Molecular Formula : C₈H₅BrFIO₂ (MW: 389.94 g/mol).
- Key Differences :
- Multiple halogens introduce strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic attack.
- Higher steric bulk and molecular weight compared to this compound.
- Fluorine’s electronegativity enhances stability against hydrolysis.
- Applications : Likely used in halogen-exchange reactions or as a polyhalogenated building block in medicinal chemistry .
Methyl Salicylate (CAS 119-36-8)
- Structure : Features a hydroxyl (-OH) at position 2 and a methoxycarbonyl (-COOCH₃) at position 1.
- Molecular Formula : C₈H₈O₃ (MW: 152.15 g/mol).
- Key Differences :
Comparative Data Table
Research Findings and Functional Insights
- Electronic Effects : The iodine in this compound exerts a strong electron-withdrawing inductive effect, activating the ring toward nucleophilic aromatic substitution but deactivating it toward electrophilic attack. This contrasts with Methyl 3-formyl-2-hydroxybenzoate, where the hydroxyl group’s mesomeric effect dominates .
- Steric Considerations : The bulky iodine atom in this compound may hinder reactions at the ortho position, whereas the smaller hydroxyl group in its analog allows for faster kinetics in substitution reactions .
- Thermal Stability : Halogenated esters (e.g., Methyl 3-bromo-2-fluoro-5-iodobenzoate) generally exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding and stronger C–I bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

